![molecular formula C15H24N2O2 B4885945 (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B4885945.png)
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[2-(dimethylamino)ethyl]ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[2-(dimethylamino)ethyl]ethylamine, also known as GBR 12909, is a synthetic compound that belongs to the phenyltropane family. It is a potent and selective dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine in the brain, leading to increased dopamine levels and enhanced neurotransmission. GBR 12909 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[2-(dimethylamino)ethyl]ethylamine 12909 works by blocking the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This leads to increased dopamine levels and enhanced neurotransmission, which can have a positive effect on mood, motivation, and cognitive function. This compound 12909 is highly selective for the dopamine transporter and has little or no effect on other neurotransmitters such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
This compound 12909 has been shown to have a number of biochemical and physiological effects in the brain. It increases dopamine levels in the nucleus accumbens, which is a key brain region involved in reward and motivation. This compound 12909 also increases dopamine levels in the prefrontal cortex, which is involved in cognitive function and decision-making. Additionally, this compound 12909 has been shown to increase the release of glutamate, which is an important neurotransmitter involved in learning and memory.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[2-(dimethylamino)ethyl]ethylamine 12909 in lab experiments is its high selectivity for the dopamine transporter, which allows for specific targeting of dopamine reuptake. This makes it a useful tool for studying the role of dopamine in various neurological and psychiatric disorders. However, this compound 12909 has some limitations in lab experiments, including its relatively short half-life and the potential for toxicity at high doses.
Future Directions
There are several potential future directions for research on (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[2-(dimethylamino)ethyl]ethylamine 12909. One area of interest is the development of new and more selective dopamine reuptake inhibitors, which could have improved therapeutic efficacy and fewer side effects. Another area of interest is the use of this compound 12909 as a tool for studying the role of dopamine in various neurological and psychiatric disorders, including addiction, depression, and ADHD. Finally, there is potential for the development of new therapeutic applications for this compound 12909 in other areas of medicine, such as pain management and cancer treatment.
Synthesis Methods
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[2-(dimethylamino)ethyl]ethylamine 12909 can be synthesized using several methods, including the condensation of 3,4-methylenedioxyphenylacetone with N,N-dimethyl-2-aminoethanol, followed by reduction with sodium borohydride. Another method involves the reaction of 1,2-dimethoxybenzene with 2-bromoethylamine hydrobromide, followed by reduction with lithium aluminum hydride and subsequent N-alkylation with N,N-dimethyl-2-aminoethanol.
Scientific Research Applications
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[2-(dimethylamino)ethyl]ethylamine 12909 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in the treatment of cocaine addiction, as it blocks the reuptake of dopamine in the brain, which is a key neurotransmitter involved in addiction. This compound 12909 has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), depression, and Parkinson's disease.
properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N'-ethyl-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-4-17(8-7-16(2)3)12-13-5-6-14-15(11-13)19-10-9-18-14/h5-6,11H,4,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDULIGNNNKUYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-phenylpropanamide](/img/structure/B4885865.png)
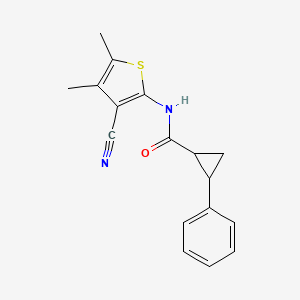
![ethyl 2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}butanoate](/img/structure/B4885874.png)
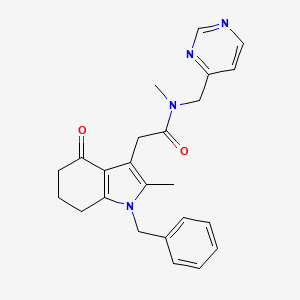
![3-(2-methylphenyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)propanamide](/img/structure/B4885891.png)
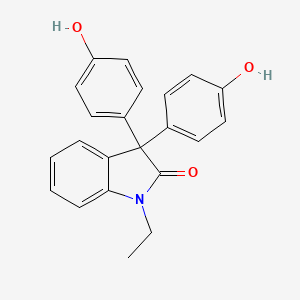
![1-[2-(1-azocanyl)-3-pyridinyl]-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B4885898.png)
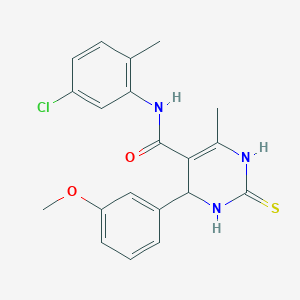
![N-butyl-2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4885908.png)
![N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide](/img/structure/B4885915.png)
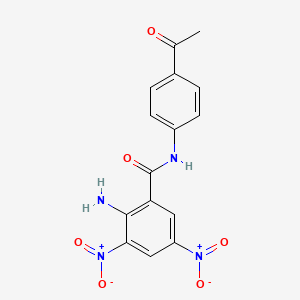
![1'-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4885922.png)
![N-(4-bromophenyl)-2-[1-ethyl-5-oxo-3-(3-phenylpropyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4885931.png)
![3-{[bis(2-hydroxyethyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B4885938.png)